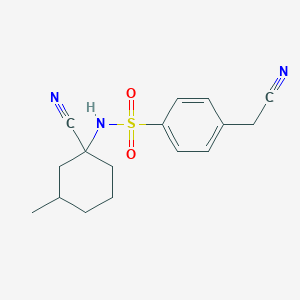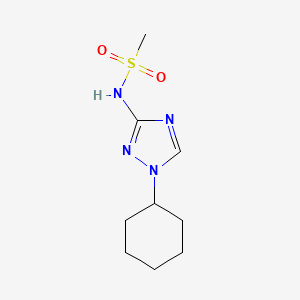![molecular formula C14H16F3NO3 B7663141 1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide, also known as TFMPX, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to CK2 substrates, thus inhibiting CK2 activity. This compound has been shown to be a selective inhibitor of CK2, as it does not inhibit other protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of CK2 activity by this compound has been shown to induce apoptosis in cancer cells, suggesting that this compound may have potential as an anticancer agent. This compound has also been shown to inhibit the replication of the hepatitis C virus, indicating that it may have potential as an antiviral agent.
Advantages and Limitations for Lab Experiments
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo. It is also a selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various biological processes. However, this compound does have some limitations. It has been shown to have poor solubility in water, which can limit its use in some experiments. Additionally, this compound has not been extensively tested in vivo, which limits its potential applications.
Future Directions
There are a number of future directions for research involving 1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide. One area of interest is the potential use of this compound as an anticancer agent. Further studies are needed to determine the efficacy of this compound in inducing apoptosis in cancer cells and to determine its potential as a chemotherapeutic agent. Another area of interest is the potential use of this compound as an antiviral agent. Further studies are needed to determine the efficacy of this compound in inhibiting the replication of other viruses and to determine its potential as an antiviral drug. Finally, further studies are needed to determine the potential side effects of this compound and to develop more effective formulations of the compound.
Synthesis Methods
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 3-(trifluoromethyl)phenol with ethyl bromoacetate to form ethyl 2-(3-(trifluoromethyl)phenoxy)acetate. This compound is then reacted with cyclobutanone and hydroxylamine hydrochloride to form this compound.
Scientific Research Applications
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide has been widely used in scientific research as an inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine protein kinase that is involved in the regulation of many cellular processes, including cell growth, proliferation, and survival. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a useful tool for studying the role of CK2 in various biological processes.
Properties
IUPAC Name |
1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c15-14(16,17)10-3-1-4-11(9-10)21-8-7-18-12(19)13(20)5-2-6-13/h1,3-4,9,20H,2,5-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRHCOMFDKGJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7663058.png)
![N-[3-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]-2-phenylpropanamide](/img/structure/B7663075.png)
![N-[(1-propylpyrazol-4-yl)methyl]-2-(1,2,4-triazol-1-yl)pyridin-3-amine](/img/structure/B7663085.png)
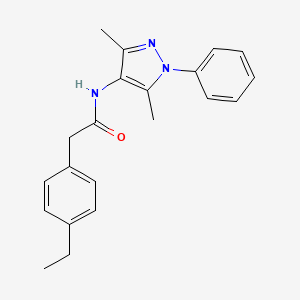
![1-(2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl)-2-(4-hydroxypiperidin-1-yl)-2-phenylethanone](/img/structure/B7663103.png)
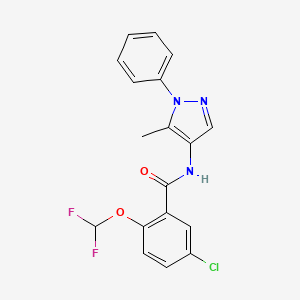
![N-ethyl-4-methyl-3-[[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]benzamide](/img/structure/B7663116.png)

![5-ethyl-3-methyl-N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7663126.png)
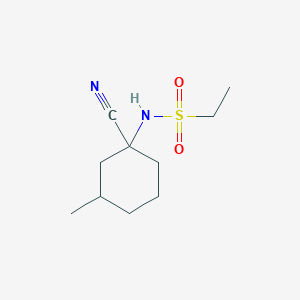
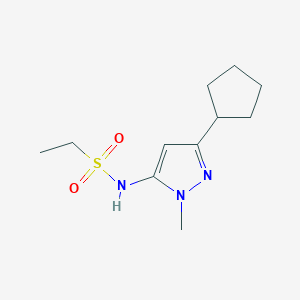
![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
